![molecular formula C8H9ClN2 B1290895 2-(Aminomethyl)benzonitrile hydrochloride CAS No. 1134529-25-1](/img/structure/B1290895.png)
2-(Aminomethyl)benzonitrile hydrochloride
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Overview
Description
2-(Aminomethyl)benzonitrile hydrochloride is a useful organic compound for research related to life sciences . It has a CAS Number of 1134529-25-1 and a molecular weight of 168.63 .
Synthesis Analysis
The synthesis of 2-aminobenzonitrile, a similar compound, involves the reduction of 2-nitrobenzonitrile using zinc dust in a hydrochloric acid medium . The reaction is neutralized at 5-10 °C with sodium carbonate, extracted with toluene, evaporated, and distilled in vacuo .Molecular Structure Analysis
The InChI code for 2-(Aminomethyl)benzonitrile hydrochloride is 1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H .Physical And Chemical Properties Analysis
2-(Aminomethyl)benzonitrile hydrochloride is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Fluorescent-Labeled Bisbenzamidine
2-(Aminomethyl)benzonitrile hydrochloride can be used in the synthesis of fluorescent-labeled bisbenzamidine . This compound can serve as a biochemical tool in biomedical studies . The fluorescent label allows for the visualization of the compound in biological systems, which can be particularly useful in tracking the compound’s distribution and interactions within the system .
Modification of Alginate Hydrogels
Another application of 2-(Aminomethyl)benzonitrile hydrochloride is in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine . This compound is used in the modification of alginate hydrogels, which are employed in cell engineering applications . Alginate hydrogels are commonly used in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic the natural extracellular matrix .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .
Pharmacokinetics
It’s known that the compound has a molecular weight of 16862 g/mol , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential interactions with various enzymes and receptors, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Aminomethyl)benzonitrile hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
properties
IUPAC Name |
2-(aminomethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAONDDEHFWOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641077 |
Source
|
Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1134529-25-1 |
Source
|
Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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